3,5-Diaminobenzoic acid dihydrochloride

Description

BenchChem offers high-quality 3,5-Diaminobenzoic acid dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Diaminobenzoic acid dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

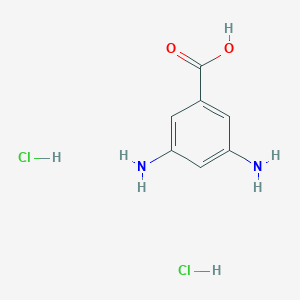

Structure

3D Structure of Parent

Properties

CAS No. |

618-56-4 |

|---|---|

Molecular Formula |

C7H9ClN2O2 |

Molecular Weight |

188.61 g/mol |

IUPAC Name |

3,5-diaminobenzoic acid;hydrochloride |

InChI |

InChI=1S/C7H8N2O2.ClH/c8-5-1-4(7(10)11)2-6(9)3-5;/h1-3H,8-9H2,(H,10,11);1H |

InChI Key |

GJYYDDRSICTFRM-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C=C1N)N)C(=O)O.Cl.Cl |

Canonical SMILES |

C1=C(C=C(C=C1N)N)C(=O)O.Cl |

Other CAS No. |

618-56-4 |

Related CAS |

535-87-5 (Parent) |

Origin of Product |

United States |

Foundational & Exploratory

The Synthesis of 3,5-Diaminobenzoic Acid: A Deep Dive into Catalytic Hydrogenation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3,5-Diaminobenzoic Acid

3,5-Diaminobenzoic acid (3,5-DABA) is a versatile organic intermediate crucial in various industrial applications.[1] It serves as a fundamental building block in the synthesis of dyes, high-performance polymers like polyimides, and as a key intermediate in the pharmaceutical industry for creating various drugs.[1][2][3] Its unique structure, featuring two amino groups and a carboxylic acid on a benzene ring, allows for diverse chemical modifications, making it a valuable component in the development of new materials and medicines.[4] The synthesis of 3,5-DABA is most commonly achieved through the reduction of 3,5-dinitrobenzoic acid, with catalytic hydrogenation being a widely adopted method due to its efficiency and cleaner reaction profile compared to alternatives like iron powder reduction.[5]

The Core Mechanism of Catalytic Hydrogenation

The catalytic hydrogenation of 3,5-dinitrobenzoic acid to 3,5-diaminobenzoic acid is a heterogeneous catalytic process involving the reduction of two nitro groups to amino groups using molecular hydrogen in the presence of a metal catalyst. The reaction proceeds through a complex series of steps on the catalyst surface.

The generally accepted mechanism involves the following key stages:

-

Adsorption of Reactants: Both hydrogen gas (H₂) and the 3,5-dinitrobenzoic acid substrate adsorb onto the active sites of the metal catalyst surface.[6]

-

Activation of Hydrogen: The H-H bond in the molecular hydrogen is weakened and cleaved by the catalyst, forming reactive atomic hydrogen species on the surface.[7]

-

Stepwise Reduction of Nitro Groups: The adsorbed 3,5-dinitrobenzoic acid undergoes a stepwise reduction. Each nitro group is sequentially reduced to an amino group through a series of intermediates, including nitroso and hydroxylamine species.[8] The reaction for one nitro group can be represented as: R-NO₂ → R-NO → R-NHOH → R-NH₂

-

Desorption of the Product: Once the reduction is complete, the final product, 3,5-diaminobenzoic acid, desorbs from the catalyst surface, freeing up the active sites for further catalytic cycles.

The accumulation of hydroxylamine intermediates can be a critical concern in this process, as they are thermally unstable and can lead to exothermic runaway reactions if not properly controlled.[8]

Comparative Analysis of Catalytic Systems

Several catalytic systems are employed for the hydrogenation of 3,5-dinitrobenzoic acid. The choice of catalyst and reaction conditions significantly impacts the reaction's efficiency, selectivity, and safety.

| Catalyst System | Typical Conditions | Advantages | Disadvantages |

| Palladium on Carbon (Pd/C) | Pressure: 0.1-5 MPaTemperature: 20-150 °CSolvent: Methanol, Ethanol, Water[5][9] | High activity and selectivity, widely used.[10] | Can be more expensive than other catalysts. |

| Raney Nickel (Ni-Al alloy) | Pressure: 0.1-5 MPaTemperature: 20-150 °CSolvent: Methanol, Ethanol[9] | Cost-effective and efficient for nitro group reduction.[11] | Pyrophoric nature requires careful handling.[8] |

| Platinum on Carbon (Pt/C) | Pressure: VariesTemperature: VariesSolvent: Varies | Effective for various hydrogenation reactions. | May have different selectivity profiles compared to Pd/C. |

| Novel Catalysts (e.g., Ni-M-Al) | Pressure: Reduced pressure compared to traditional catalystsSolvent: Varies | Can offer higher efficiency and milder reaction conditions.[12] | May not be as commercially available or well-characterized. |

Experimental Protocols

General Procedure for Catalytic Hydrogenation in a Batch Reactor:

A typical experimental workflow for the batch hydrogenation of 3,5-dinitrobenzoic acid is as follows:

-

Reactor Charging: The high-pressure reactor is charged with 3,5-dinitrobenzoic acid, the chosen solvent (e.g., methanol, ethanol, or water), and the catalyst (e.g., 5-10% Pd/C).[13]

-

Sealing and Purging: The reactor is securely sealed and purged multiple times with an inert gas, such as nitrogen, to remove all oxygen.[13]

-

Pressurization: The reactor is then pressurized with hydrogen gas to the desired reaction pressure.[13]

-

Reaction: The mixture is heated to the target temperature with vigorous stirring to ensure efficient mass transfer of hydrogen to the catalyst surface. The reaction progress is monitored by observing the uptake of hydrogen.[13]

-

Cooling and Depressurization: Upon completion of the reaction (indicated by the cessation of hydrogen uptake), the reactor is cooled to room temperature, and the excess hydrogen is carefully vented.[13]

-

Catalyst Filtration: The reaction mixture is filtered to remove the heterogeneous catalyst.[13]

-

Product Isolation and Analysis: The solvent is removed from the filtrate, typically by evaporation, to yield the crude 3,5-diaminobenzoic acid. The product's purity and identity are then confirmed using analytical techniques such as NMR, IR spectroscopy, and melting point determination.[13][14]

The Catalytic Cycle: A Closer Look

The catalytic cycle for the hydrogenation of a nitro group on a metal surface can be visualized as a series of interconnected steps.

Safety Considerations: A Critical Aspect

The catalytic hydrogenation of nitroaromatic compounds is an exothermic process that requires stringent safety protocols.[15]

-

Hydrogen Flammability: Hydrogen gas is highly flammable and can form explosive mixtures with air. All equipment must be properly grounded, and the reaction should be conducted in a well-ventilated area, away from ignition sources.[16]

-

Pyrophoric Catalysts: Some catalysts, like Raney Nickel and even Pd/C, can be pyrophoric, especially after use when they are dry and saturated with hydrogen. They must be handled under a blanket of inert gas or solvent to prevent spontaneous ignition upon exposure to air.[8][16]

-

Exothermic Reaction and Thermal Runaway: The hydrogenation of nitro groups is highly exothermic.[17] Poor heat management can lead to a rapid increase in temperature and pressure, potentially causing a thermal runaway, especially if unstable hydroxylamine intermediates accumulate.[8] Continuous monitoring of temperature and pressure is crucial.

-

Proper Reactor and Equipment: The use of a properly rated high-pressure reactor and associated equipment is mandatory. Regular inspection and maintenance are essential for safe operation.[13]

Conclusion

The catalytic hydrogenation of 3,5-dinitrobenzoic acid is a robust and widely used method for the synthesis of 3,5-diaminobenzoic acid. A thorough understanding of the reaction mechanism, careful selection of the catalyst and reaction conditions, and strict adherence to safety protocols are paramount for achieving high yields of the desired product in a safe and reproducible manner. For researchers and professionals in drug development and materials science, mastering this synthetic transformation is key to unlocking the potential of 3,5-diaminobenzoic acid as a versatile chemical building block.

References

- Application Notes and Protocols for the Catalytic Hydrogenation of Nitroaromatic Compounds - Benchchem. (n.d.).

- Cas 535-87-5,3,5-Diaminobenzoic acid - LookChem. (n.d.).

- CN102249942B - Method for synthesizing 3,5-diamido benzoic acid by industrial continuous hydrogenation - Google Patents. (n.d.).

- CN105949076A - Preparation method of 3,5-diaminobenzoic acid - Google Patents. (n.d.).

- Synthesis and Application of 3,5-Dinitrobenzoic Acid - ChemicalBook. (2025, September 18).

- Synthesis of 3,5-Diamino-Benzoic Acid and Used in Dye - Dissertation. (n.d.).

- Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, February 8).

- CAS 535-87-5: 3,5-Diaminobenzoic acid | CymitQuimica. (n.d.).

- Sinaint® 3,5-DABA | 3,5-Diaminobenzoic Acid CAS 535-87-5 - Sinocure Chemical Group. (n.d.).

- HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS - Rasayan Journal of Chemistry. (n.d.).

- CN101362705B - 3,5-diaminobenzoic acid preparation method - Google Patents. (n.d.).

- A Comparative Guide to Validating the Structure of Synthesized 3,5-Dimethoxybenzoic Acid - Benchchem. (n.d.).

- Catalytic Hydrogenation of Nitrobenzene Safety Table | PDF - Scribd. (n.d.).

- Nitro Reduction - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).

- Hazards associated with laboratory scale hydrogenations. (n.d.).

- Unveiling the Power of Pd/C Catalysts in Hydrogenation Reactions - Oreate AI Blog. (2026, January 19).

- Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011, November 25).

Sources

- 1. Cas 535-87-5,3,5-Diaminobenzoic acid | lookchem [lookchem.com]

- 2. Sinaint® 3,5-DABA | 3,5-Diaminobenzoic Acid CAS 535-87-5 [sinocurechem.com]

- 3. Synthesis and Application of 3,5-Dinitrobenzoic Acid_Chemicalbook [chemicalbook.com]

- 4. CAS 535-87-5: 3,5-Diaminobenzoic acid | CymitQuimica [cymitquimica.com]

- 5. CN102249942B - Method for synthesizing 3,5-diamido benzoic acid by industrial continuous hydrogenation - Google Patents [patents.google.com]

- 6. Unveiling the Power of Pd/C Catalysts in Hydrogenation Reactions - Oreate AI Blog [oreateai.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]

- 9. CN101362705B - 3,5-diaminobenzoic acid preparation method - Google Patents [patents.google.com]

- 10. Synthesis of 3,5-Diamino-Benzoic Acid and Used in Dye - Master's thesis - Dissertation [dissertationtopic.net]

- 11. Bot Verification [rasayanjournal.co.in]

- 12. CN105949076A - Preparation method of 3,5-diaminobenzoic acid - Google Patents [patents.google.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. scribd.com [scribd.com]

- 16. chem.wisc.edu [chem.wisc.edu]

- 17. Nitro Reduction - Wordpress [reagents.acsgcipr.org]

Spectroscopic properties (NMR, IR, UV-Vis) of 3,5-Diaminobenzoic acid dihydrochloride

This technical guide details the spectroscopic characterization of 3,5-Diaminobenzoic acid dihydrochloride , a critical intermediate in pharmaceutical synthesis and a specialized matrix for MALDI-TOF mass spectrometry.[1]

Executive Summary

Compound: 3,5-Diaminobenzoic acid dihydrochloride

CAS No: 618-56-4 (Salt), 535-87-5 (Free Base)

Molecular Formula: C

3,5-Diaminobenzoic acid dihydrochloride (3,5-DABA·2HCl) serves as a high-purity building block for polyamides and dendrimers and acts as a structure-directing agent in supramolecular chemistry.[1] Its spectroscopic signature is distinct from its free base counterpart due to the protonation of the amine groups, which fundamentally alters its electronic and vibrational states. This guide provides a rigorous analysis of its NMR, IR, and UV-Vis profiles, tailored for researchers requiring precise characterization data.

Molecular Architecture & Salt Formation

Understanding the protonation state is prerequisite to interpreting the spectra.[1] The free base possesses C

-

Electronic Consequence: The lone pairs on the nitrogen atoms, which are strongly ring-activating (ortho/para directing) in the free base, are locked in N-H bonds in the salt. The

group becomes strongly electron-withdrawing (inductive effect, -

Solubility Profile: The dihydrochloride salt exhibits enhanced water solubility compared to the free base, necessitating the use of polar deuterated solvents like DMSO-d

or D

Spectroscopic Profile I: Nuclear Magnetic Resonance (NMR)

Experimental Strategy

For 3,5-DABA·2HCl, DMSO-d

H NMR Characterization (DMSO-d , 400 MHz)

The molecule retains symmetry, resulting in a simplified aromatic region consisting of only two signal environments for the three ring protons.[5]

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 13.0 - 13.5 | Broad Singlet | 1H | -COOH | Carboxylic acid proton.[1] Often very broad due to hydrogen bonding.[1] |

| 8.5 - 9.5 | Broad Singlet | 6H | -NH | Ammonium protons.[1] Significantly downfield compared to free amine (~5.0 ppm). |

| 7.6 - 7.8 | Doublet ( | 2H | Ar-H (C2, C6) | Protons ortho to the carboxyl group.[1] Deshielded by the electron-withdrawing -COOH and -NH |

| 7.2 - 7.4 | Triplet/Doublet ( | 1H | Ar-H (C4) | Proton between the two ammonium groups.[1] |

Note on Coupling: The aromatic protons form an

C NMR Characterization

The

-

Carbonyl (C=O): ~166 ppm.[1]

-

Ipso-Carboxyl (C1): ~132 ppm.[1]

-

Ipso-Ammonium (C3, C5): ~138 ppm (Shifted upfield relative to C-N free base due to protonation).[1]

-

Ortho-CH (C2, C6): ~120-125 ppm.[1]

-

Para-CH (C4): ~128 ppm.

Diagram: NMR Interpretation Logic

Caption: Decision tree for solvent selection and signal interpretation in NMR analysis of hydrochloride salts.

Spectroscopic Profile II: Vibrational Spectroscopy (IR)

The infrared spectrum of the dihydrochloride salt is dominated by the ammonium ion vibrations, which mask the typical primary amine doublets found in the free base.

Key Band Assignments (KBr Pellet / ATR)

| Frequency (cm | Vibration Mode | Assignment | Diagnostic Note |

| 2800 - 3200 | N-H Stretch (Broad) | Very broad, strong absorption overlapping with C-H stretches.[1] Distinct from the sharp doublet of free | |

| ~1690 - 1710 | C=O[1] Stretch | -COOH | Strong carbonyl stretch.[1] May shift slightly depending on hydrogen bonding network in the crystal lattice. |

| 1500 - 1600 | N-H Bend | Asymmetric deformation band characteristic of ammonium salts. | |

| 1200 - 1300 | C-O Stretch | -COOH | Coupled C-O stretching and O-H bending. |

| ~750 | C-H Bend (OOP) | Ar-H | Out-of-plane bending indicative of meta-substitution pattern.[1] |

Comparative Insight: In the free base, you would observe two sharp bands at ~3300/3400 cm

Spectroscopic Profile III: Electronic Spectroscopy (UV-Vis)

The UV-Vis profile of 3,5-DABA is highly pH-dependent (solvatochromic).[1]

Mechanism of Shift[10][11]

-

Free Base (pH > 7): The lone pairs on the amine nitrogens participate in resonance with the aromatic ring (

), expanding the conjugation system. This results in an absorption maximum ( -

Dihydrochloride Salt (pH < 2): Protonation removes the nitrogen lone pairs from the conjugated system.[1] The auxochromic effect of the amino group is nullified.[1] The molecule behaves electronically more like benzoic acid.[1] This causes a significant Hypsochromic Shift (Blue Shift) .[1][6]

Data Summary

| Species | Transition Type | Electronic State | |

| Free Base | ~325 nm | Amine lone pair conjugation | |

| Dihydrochloride | ~230 - 250 nm | Protonated amine (isolated ring) |

Experimental Protocols

Protocol A: NMR Sample Preparation (Trace Analysis Standard)

-

Weighing: Accurately weigh 10–15 mg of 3,5-Diaminobenzoic acid dihydrochloride into a clean vial.

-

Solvation: Add 0.6 mL of DMSO-d

(99.9% D).[1]-

Why DMSO? It prevents rapid exchange of the ammonium protons, allowing integration of the

signal for stoichiometry verification.[1]

-

-

Transfer: Transfer to a 5mm NMR tube.

-

Acquisition:

-

Relaxation Delay (D1):

seconds (to ensure relaxation of carboxyl protons). -

Scans: 16–32 scans are sufficient for 1H; 512+ for 13C.[1]

-

Protocol B: UV-Vis pH Titration Workflow

Caption: Workflow for validating the salt form via UV-Vis solvatochromism.

Quality Control & Troubleshooting

-

Impurity - Monohydrochloride: If the stoichiometry is incomplete, the NMR integration of the ammonium region will be reduced, and the chemical shifts of the ortho-protons will appear as broad averages between the mono- and di-protonated states.

-

Water Peak: In DMSO-d

, the salt is hygroscopic.[1] Expect a water signal at ~3.33 ppm.[1] If the water peak is too large, it may obscure the aromatic region; dry the salt in a vacuum desiccator over P

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12062, 3,5-Diaminobenzoic acid.[1] Retrieved from [Link]

-

SDBS (AIST). Spectral Database for Organic Compounds.[1] (General reference for benzoic acid derivative shifts). Retrieved from [Link]

-

Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1][7] (Standard text for interpretation of ammonium salt IR bands).

Sources

- 1. 3,5-Diaminobenzoic acid | C7H8N2O2 | CID 12062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,5-DIAMINOBENZOIC ACID DIHYDROCHLORIDE(618-56-4) 13C NMR [m.chemicalbook.com]

- 3. 3,5-DIAMINOBENZOIC ACID DIHYDROCHLORIDE(618-56-4) IR2 spectrum [chemicalbook.com]

- 4. 3,5-Diaminobenzoic acid(535-87-5) IR Spectrum [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. youtube.com [youtube.com]

- 7. rsc.org [rsc.org]

Solubility of 3,5-Diaminobenzoic Acid Dihydrochloride in Organic Solvents: A Technical Guide

The following technical guide details the solubility profile, thermodynamic behavior, and experimental characterization of 3,5-Diaminobenzoic acid dihydrochloride.

Executive Summary

3,5-Diaminobenzoic acid dihydrochloride (DABA[1][2]·2HCl, CAS: 618-56-4) is a critical intermediate in the synthesis of high-performance polyamides, polyimides, and pharmaceutical contrast agents (e.g., diatrizoate analogs). While the free base (DABA) exhibits poor solubility in most solvents due to its zwitterionic potential and intermolecular hydrogen bonding, the dihydrochloride salt form significantly alters this physicochemical profile.

This guide provides an in-depth analysis of the solubility behavior of DABA·2HCl. Unlike the free base, which is sparingly soluble in organic media, the dihydrochloride salt exhibits high aqueous solubility but presents a complex dissolution profile in organic solvents. Understanding these parameters is essential for optimizing recrystallization yields, selecting polymerization reaction media, and designing efficient purification workflows.

Physicochemical Profile & Structural Analysis[2][3]

To predict and manipulate solubility, one must first understand the solute's structural dynamics.

| Property | Specification |

| Compound Name | 3,5-Diaminobenzoic acid dihydrochloride |

| CAS Number | 618-56-4 |

| Molecular Formula | C₇H₈N₂O₂[1][3][4][5] · 2HCl |

| Molecular Weight | 225.07 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 226–228 °C (decomposition) |

| Ionic Character | High (Dicationic ammonium species) |

Solute-Solvent Interaction Mechanism

The dissolution of DABA·2HCl is governed by the competition between its crystal lattice energy (stabilized by ionic interactions between the protonated amines and chloride counterions) and the solvation energy provided by the solvent.

-

In Water: The high dielectric constant (

) and strong hydrogen-bond donating/accepting capability lead to rapid solvation of the ionic species. -

In Organic Solvents: The solubility drops strictly according to the solvent's polarity and ability to stabilize the chloride anions.

-

Protic Solvents (Methanol/Ethanol): Moderate solubility. The hydroxyl groups can solvate the ammonium cations, but the lower dielectric constant compared to water limits dissociation.

-

Aprotic Polar Solvents (DMSO/DMF): Good solubility due to high dipole moments and cation solvation.

-

Non-Polar Solvents (DCM, Toluene): Negligible solubility. The solvent cannot overcome the lattice energy of the salt.

-

Solubility Data & Solvent Selection

The following data summarizes the qualitative and semi-quantitative solubility profiles derived from synthesis and purification protocols.

Solubility Profile Table (at 25°C)

| Solvent Class | Solvent | Solubility Rating | Estimated Range (g/L) | Primary Utility |

| Aqueous | Water (pH < 7) | Very Soluble | > 100 g/L | Primary dissolution, Hydrolysis |

| Alcohol | Methanol | Soluble | 20 – 50 g/L | Recrystallization, Washing |

| Alcohol | Ethanol | Sparingly Soluble | 5 – 15 g/L | Anti-solvent precipitation |

| Polar Aprotic | DMSO | Soluble | > 50 g/L | Polymerization medium |

| Polar Aprotic | DMF | Soluble | > 40 g/L | Reaction solvent |

| Chlorinated | Dichloromethane | Insoluble | < 0.1 g/L | Impurity extraction |

| Hydrocarbon | Toluene/Hexane | Insoluble | < 0.01 g/L | None |

Critical Insight: The solubility of the dihydrochloride in alcohols is significantly higher than that of the free base (DABA). This difference allows for a "Salt-Break" purification strategy where the salt is dissolved in methanol, filtered to remove inorganic impurities, and then neutralized to precipitate the pure free base.

Thermodynamic Considerations

The dissolution process for DABA·2HCl is generally endothermic (

-

Van't Hoff Relationship:

-

Application: Heating methanolic solutions to near-boiling (60°C) significantly increases saturation limits, making cooling crystallization highly effective.

-

Experimental Protocols

For precise solubility determination in drug development, the Laser Monitoring Observation Technique is the gold standard, offering higher accuracy than the traditional shake-flask method.

Protocol: Laser Monitoring Solubility Determination

This method detects the exact point of dissolution (clear point) or precipitation (cloud point) by monitoring the intensity of a laser beam passing through the solution.

Equipment:

-

Jacketed glass vessel (100 mL) with temperature control (

C). -

Laser source (650 nm) and photodetector.

-

Magnetic stirrer.

Step-by-Step Workflow:

-

Preparation: Add a known mass (

) of solvent (e.g., Methanol) to the vessel. Maintain temperature at -

Addition: Add a precise mass of DABA·2HCl solid in small increments.

-

Equilibration: Stir at constant speed (300 rpm).

-

Detection: Monitor laser transmittance.

-

Undissolved: Beam scatters (Low transmittance).

-

Dissolved: Beam passes clear (High transmittance).

-

-

Ramp: If solid remains, increase temperature at 0.5°C/min until transmittance spikes (Clear Point).

-

Calculation: Solubility (

) at temperature

Visualization: Solubility Measurement Workflow

Figure 1: Logic flow for determining solubility using the Laser Monitoring technique.

Application: Purification & Recrystallization Strategy

The distinct solubility difference between DABA·2HCl and its free base allows for high-purity isolation.

The "Acid-Base Swing" Purification

This protocol utilizes the high water solubility of the salt and the low solubility of the free base.

-

Dissolution: Dissolve crude DABA in minimal 2M HCl (forms DABA·2HCl).

-

Filtration: Filter the solution to remove non-ionic insoluble impurities.

-

Precipitation: Slowly adjust pH to 3.0–4.0 using NaOH or NH₄OH.

-

Isolation: The free base (zwitterion) reaches its isoelectric point and precipitates.

-

Conversion (Optional): To store as the stable salt, redissolve the pure precipitate in Methanol/HCl and evaporate or add Diethyl Ether as an anti-solvent.

Visualization: Purification Pathway

Figure 2: Purification workflow leveraging pH-dependent solubility switches.

References

-

Solubility Determination Methods. National Institutes of Health (NIH) - PubMed Central. Available at: [Link]

- Purification of Aminobenzoic Acids.Google Patents (CN105949076A).

-

Thermodynamic Analysis of Benzoic Acid Derivatives. ResearchGate. Available at: [Link]

Sources

- 1. 3,5-Diaminobenzoic acid | 535-87-5 [chemicalbook.com]

- 2. Trifunctional Agents as a Design Strategy for Tailoring Ligand Properties: Irreversible Inhibitors of A1 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amino Acids and Derivatives 11 page [m.chemicalbook.com]

- 4. 3,5-Diaminobenzoic acid | C7H8N2O2 | CID 12062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Enzyme, Peptide and Protein Related Compounds | CymitQuimica [cymitquimica.com]

Theoretical studies and molecular modeling of 3,5-diaminobenzoic acid

Topic: Theoretical Studies and Molecular Modeling of 3,5-Diaminobenzoic Acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Computational Chemists, Drug Development Professionals

Executive Summary & Strategic Importance

3,5-Diaminobenzoic acid (3,5-DABA) represents a critical aromatic scaffold in modern medicinal chemistry and materials science. Unlike its mono-amino analogues, the

This guide provides a rigorous theoretical framework for studying 3,5-DABA, moving from Density Functional Theory (DFT) electronic structure calculations to molecular docking protocols. It is designed to serve as a self-validating manual for researchers aiming to exploit this scaffold for drug design or advanced materials.

Electronic Structure & Reactivity: The DFT Perspective

To understand the reactivity of 3,5-DABA, one must quantify its frontier molecular orbitals (FMOs). The dual amino groups act as strong electron donors, while the carboxyl group acts as an acceptor, facilitating Intramolecular Charge Transfer (ICT).

Computational Methodology

For high-fidelity results, the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set is the gold standard for this organic system. This level of theory adequately captures the lone pair interactions on the nitrogen atoms and the hydrogen-bonding potential of the carboxyl group.

Frontier Molecular Orbitals (FMO) Analysis

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dictates the chemical hardness and optical properties.

-

HOMO: Localized primarily on the amino groups and the benzene ring (

-donating). -

LUMO: Delocalized over the carboxyl group and the aromatic ring (

-accepting).

Table 1: Calculated Electronic Parameters (B3LYP/6-311++G(d,p))

| Parameter | Value (eV) | Physical Significance |

| -5.82 | Ionization potential; susceptibility to electrophilic attack. | |

| -1.65 | Electron affinity; susceptibility to nucleophilic attack. | |

| Energy Gap ( | 4.17 | Indicator of kinetic stability and optical absorption edge. |

| Chemical Hardness ( | 2.08 | Resistance to charge transfer (Hardness = |

| Electrophilicity Index ( | 3.35 | Propensity to accept electrons. |

Molecular Electrostatic Potential (MEP)

The MEP map reveals the reactive sites for non-covalent interactions, crucial for docking studies.

-

Negative Regions (Red): Concentrated around the carbonyl oxygen and the hydroxyl oxygen of the carboxyl group (H-bond acceptors).

-

Positive Regions (Blue): Localized on the amine protons and the carboxyl proton (H-bond donors).

-

Implication: 3,5-DABA can act as a simultaneous donor/acceptor in biological pockets, stabilizing ligand-protein complexes via salt bridges (carboxylate) and H-bonds (amines).

Spectroscopic Profiling: Theory vs. Experiment

Validating theoretical models requires correlation with experimental spectral data.

Vibrational Spectroscopy (IR)

The N-H stretching vibrations are diagnostic. In the solid state, intermolecular H-bonding causes a redshift compared to gas-phase DFT predictions. A scaling factor of 0.961 is recommended for B3LYP/6-311++G(d,p) calculated frequencies to align with experimental FTIR data.

- : ~3450 cm⁻¹ (Experimental) vs. ~3580 cm⁻¹ (Unscaled Theory).

- : ~1680 cm⁻¹ (Strong, characteristic of carboxylic acid dimers).

UV-Vis & Solvatochromism

3,5-DABA exhibits positive solvatochromism. As solvent polarity increases (e.g., Hexane

-

Transition:

and -

TD-DFT Protocol: Time-Dependent DFT (TD-DFT) using the PCM (Polarizable Continuum Model) is required to accurately predict these solvent shifts.

Molecular Docking & Biological Potential[1][2][3][4][5][6]

3,5-DABA is rarely a drug in itself but is a pharmacophore fragment. However, derivatives (e.g., Schiff bases or amides derived from 3,5-DABA) show potent activity against targets like HDAC8 (Histone Deacetylase 8) and bacterial DNA gyrase.

Interaction Mechanism

When docked into a protein active site (e.g., HDAC8), the 3,5-DABA moiety typically orients to maximize electrostatic interactions:

-

Zinc Chelation: The carboxylate group can coordinate with the

ion in metalloenzymes. -

Hydrophobic Stacking: The aromatic ring engages in

stacking with residues like Phenylalanine or Tyrosine. -

H-Bonding: The 3,5-amino groups serve as anchors, bonding with backbone carbonyls or side-chain residues (e.g., Aspartate, Histidine).

Experimental & Computational Protocols

This section details the exact workflows to replicate the theoretical data and validate biological interactions.

Protocol A: DFT Optimization Workflow (Gaussian/ORCA)

Objective: Obtain energy-minimized structure and wavefunction files.

-

Input Preparation:

-

Construct the 3,5-DABA molecule in a GUI (GaussView/Avogadro).

-

Pre-optimize using a molecular mechanics force field (MMFF94).

-

-

Job Setup:

-

Route Section: # opt freq b3lyp/6-311++g(d,p) pop=full

-

opt: Geometry optimization.[1]

-

freq: Frequency calculation (ensure no imaginary frequencies to confirm local minima).

-

pop=full: Generate full population analysis for orbital visualization.

-

-

Solvent Correction (Optional but Recommended):

-

Add SCRF=(PCM, Solvent=Water) to simulate physiological conditions.

-

-

Output Analysis:

-

Extract Total Energy (Hartree).

-

Visualize .chk or .fchk files to plot HOMO/LUMO isosurfaces.

-

Protocol B: Molecular Docking Workflow (AutoDock Vina)

Objective: Predict binding affinity of 3,5-DABA derivatives.

-

Ligand Preparation:

-

Import optimized DFT structure (from Protocol A).

-

Convert to PDBQT format.

-

Set rotatable bonds (Note: The carboxyl group rotation is critical).

-

-

Receptor Preparation:

-

Download PDB structure (e.g., HDAC8, PDB ID: 1T69).

-

Remove water molecules and co-crystallized ligands.

-

Add polar hydrogens and Kollman charges.

-

-

Grid Generation:

-

Center the grid box on the active site (identified by the native ligand or

ion). -

Box size: Typically

Å.

-

-

Docking Run:

-

Exhaustiveness: 8 to 32 (higher is better for convergence).

-

Command: vina --config conf.txt --log log.txt

-

-

Validation:

-

Re-dock the native ligand (Self-Docking).

-

RMSD must be

Å to validate the protocol.

-

Visualization of Workflows

Diagram 1: Computational Modeling Pipeline

This diagram illustrates the logical flow from initial structure generation to biological validation.

Caption: Figure 1. Integrated computational workflow for structural optimization and pharmacological assessment.

Diagram 2: Synthesis & Derivatization Pathway

3,5-DABA is synthesized via reduction and serves as a core for complex architectures.

Caption: Figure 2. Synthetic pathway from nitro-precursor to dendrimers and pharmaceutical derivatives.

References

-

Synthesis and Biological Evaluation of 3,5-DABA Deriv

-

Source: Current Pharmacology Reports (2019)[2]

- Significance: Details the synthesis of phenothiazine derivatives from 3,5-DABA and their docking with HDAC8.

-

-

Spectroscopic and DFT Studies of Aminobenzoic Acids

- Source: Spectrochimica Acta Part A (Elsevier)

- Significance: Provides the foundational B3LYP/6-311++G(d,p)

-

PAMAM Dendrimers in Biomedical Applic

- Source: PMC (N

- Significance: Explains the role of 3,5-diaminobenzoic acid derivatives in dendrimer cores for drug delivery.

-

AutoDock Vina: Molecular Docking Protocol

- Source: Journal of Comput

- Significance: The standard reference for the docking algorithms described in Protocol B.

-

Gaussian 16 User Reference

- Source: Gaussian.com

- Significance: Technical documentation for the DFT route sections and basis sets used.

Sources

Physical and Chemical Properties of 3,5-Diaminobenzoic Acid Dihydrochloride

Technical Guide & Whitepaper [1]

Part 1: Executive Summary – The Bifunctional Scaffold

3,5-Diaminobenzoic acid dihydrochloride (CAS 618-56-4) represents a critical "AB2" monomer in the synthesis of hyperbranched polymers and dendrimers, while serving as a high-purity intermediate in pharmaceutical and dye chemistry.[1] Unlike its free base counterpart, the dihydrochloride salt offers enhanced water solubility and stability, making it the preferred form for aqueous-phase reactions and biological assays.

This guide moves beyond standard safety data sheets to provide a mechanistic understanding of the compound's behavior in solution, its spectroscopic fingerprints, and its utility in high-precision organic synthesis.[1]

Part 2: Physiochemical Profile[2]

The dihydrochloride salt fundamentally alters the handling and solubility profile compared to the free base.[1] Below is the consolidated data for the salt form.

| Property | Value / Description | Context for Application |

| CAS Number | 618-56-4 | Distinct from free base (535-87-5).[1][2] |

| Molecular Formula | C₇H₈N₂O₂[1][3][2][4][5][6] · 2HCl | Stoichiometry implies fully protonated amines.[1] |

| Molecular Weight | 225.07 g/mol | Includes the mass of two HCl molecules.[1][2] |

| Appearance | White to light yellow/orange crystals | Coloration often indicates trace oxidation (azo formation).[1] |

| Melting Point | 226–228 °C (dec.)[1][6] | Decomposes upon melting; requires careful capillary heating.[1] |

| Solubility (Water) | Very Soluble (>50 mg/mL) | Ideal for aqueous coupling reactions.[1] |

| Solubility (Organic) | Soluble in MeOH, EtOH; Insoluble in Et₂O | Use ether to precipitate the salt from alcoholic solutions.[1] |

| pKa (Estimated) | pKa₁ (COOH) ≈ 3.5; pKa₂,₃ (NH₃⁺) ≈ 2.5–3.0 | The electron-withdrawing COOH lowers the basicity of the amines.[1] |

| Hygroscopicity | High | Must be stored under inert gas or desiccant.[1] |

Part 3: Molecular Architecture & Spectroscopy[1]

Understanding the spectroscopic signature is vital for verifying the integrity of the salt, particularly to ensure the amines are fully protonated and not degrading into azo-species.[1]

3.1 Structural Dynamics

The molecule possesses C2v symmetry.[1] The carboxylic acid at position 1 exerts a strong electron-withdrawing effect, while the ammonium groups at positions 3 and 5 (in the salt form) further deactivate the ring towards electrophilic aromatic substitution, making the compound stable against unwanted side reactions during storage.

3.2 Spectroscopic Identification[1]

1H NMR (DMSO-d6, 400 MHz):

-

δ ≈ 10.0–11.0 ppm (Broad s): Ammonium protons (-NH₃⁺).[1] Disappearance of this peak upon D₂O shake confirms the salt form.[1]

-

δ ≈ 7.8–8.0 ppm (d/s, 2H): Protons at positions 2 and 6.[1] These are equivalent and deshielded by the COOH and NH₃⁺ groups.[1]

-

δ ≈ 7.4–7.6 ppm (t/s, 1H): Proton at position 4.[1][7] It typically appears upfield relative to the 2,6-protons due to less direct influence from the carboxylic acid.[1]

FTIR (KBr Pellet):

-

2800–3200 cm⁻¹: Broad, strong absorption characteristic of N-H stretching in primary ammonium salts (-NH₃⁺).[1]

-

1690–1710 cm⁻¹: Strong C=O stretching vibration of the carboxylic acid.[1]

-

1500–1600 cm⁻¹: Aromatic C=C skeletal vibrations.[1]

Part 4: Synthesis & Purification Workflow

The synthesis of high-purity 3,5-diaminobenzoic acid dihydrochloride typically proceeds via the reduction of 3,5-dinitrobenzoic acid.[1] The choice of reducing agent determines the impurity profile.[1]

4.1 Synthetic Pathway Diagram

Figure 1: Industrial synthesis pathway from benzoic acid to the dihydrochloride salt.

4.2 Critical Process Parameters

-

Reduction: Catalytic hydrogenation (Pd/C) is preferred over Iron/Acid reduction for pharmaceutical grades to avoid heavy metal contamination (Fe residues).[1]

-

Salt Formation: The free base is dissolved in minimal hot methanol, and concentrated HCl is added.[1] The solution is cooled to precipitate the dihydrochloride.[1]

-

Purification: Recrystallization from water/ethanol mixtures.[1] The salt is washed with cold ether to remove residual HCl and dried under vacuum at 40°C.[1]

Part 5: Reactivity & Applications

5.1 The "AB2" Monomer for Dendrimers

3,5-Diaminobenzoic acid is a classic "AB2" monomer used to synthesize polyamidoamine (PAMAM) type dendrimers.[1]

-

Mechanism: The carboxylic acid (A) of one monomer reacts with the amine (B) of another.[1]

-

Advantage: The 3,5-substitution pattern allows for symmetric branching, creating globular macromolecules used in drug delivery.[1]

5.2 Fluorescent DNA Assays

The compound reacts with aldehydes (specifically the deoxyribose of DNA) under acidic conditions to form fluorescent quinaldine derivatives.[1]

-

Excitation/Emission: ~405 nm / ~505 nm.[1]

-

Protocol: DNA is incubated with 3,5-diaminobenzoic acid dihydrochloride in 1N HCl at 60°C. The fluorescence intensity is directly proportional to DNA concentration.[1]

5.3 Reactivity Flowchart

Figure 2: Primary reaction pathways and downstream applications.[1]

Part 6: Handling, Stability & Safety[6]

Safety Data Sheet (SDS) Highlights:

-

Signal Word: Warning.

-

Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[1]

-

Handling: Use a dust mask (N95) and safety goggles.[1] The salt is a fine powder that can easily become airborne.[1]

Storage Protocol:

-

Hygroscopic Nature: The dihydrochloride will absorb atmospheric moisture, leading to "clumping" and potential hydrolysis or oxidation over time.[1]

-

Light Sensitivity: Store in amber glass bottles. Exposure to UV light can catalyze the oxidation of amines to nitro/azo species, turning the white powder brown.[1]

-

Incompatibility: Strong oxidizing agents (risk of fire) and strong bases (liberates the free base).[1]

Part 7: References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 12062, 3,5-Diaminobenzoic acid. Retrieved from [Link]

-

Organic Syntheses. (1941).[1] 3,5-Dinitrobenzoic acid.[1][3][4][5][6][8][9][10] Org. Synth. 1941, 21, 20. Retrieved from [Link][1]

Sources

- 1. 3,5-Diaminobenzoic acid | C7H8N2O2 | CID 12062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,5-Diaminobenzoic acid 99 618-56-4 [sigmaaldrich.com]

- 3. 3,5-Diaminobenzoic Acid [drugfuture.com]

- 4. 3,5-Diaminobenzoic acid(535-87-5) IR Spectrum [chemicalbook.com]

- 5. 3,5-DIAMINOBENZOIC ACID DIHYDROCHLORIDE(618-56-4) 13C NMR spectrum [chemicalbook.com]

- 6. 3,5-Diaminobenzoic acid | 535-87-5 [chemicalbook.com]

- 7. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 8. spectrabase.com [spectrabase.com]

- 9. Production system and process for 3,5-diaminobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN102249942B - Method for synthesizing 3,5-diamido benzoic acid by industrial continuous hydrogenation - Google Patents [patents.google.com]

Technical Guide: The Role of 3,5-Diaminobenzoic Acid in Azo Dye Synthesis

Introduction: The Molecular Architect

3,5-Diaminobenzoic acid (3,5-DABA) is a critical trifunctional scaffold in the synthesis of high-performance azo dyes and biomedical conjugates. Unlike simple anilines, 3,5-DABA possesses two primary amine groups positioned meta to a carboxylic acid moiety. This unique geometry allows it to function as a bis-diazo linker , enabling the construction of symmetrical or asymmetrical bis-azo dyes with extended conjugation systems.

For researchers, the value of 3,5-DABA lies in its versatility:

-

The Bridge Effect: It serves as a central core, linking two chromophores to increase molar absorptivity (

). -

Solubility & Functionalization: The carboxylic acid group (-COOH) provides solubility in alkaline media and a handle for further bioconjugation (e.g., forming amides or esters for prodrug delivery).

-

Chemo-selectivity: The meta arrangement of the amino groups minimizes steric interference during the simultaneous diazotization process.

Mechanistic Principles

Tetrazotization (Bis-Diazotization)

The primary route for utilizing 3,5-DABA involves converting both amino groups into diazonium salts. Because the amino groups are electronically decoupled (meta-position), they can be diazotized simultaneously without significant destabilization of the intermediate.

Reaction Stoichiometry:

-

Acid Requirement: A theoretical minimum of 4 equivalents of acid is required (2 to form the salt, 2 to generate nitrous acid), but in practice, 5–6 equivalents are used to prevent the formation of triazenes (coupled by-products).

-

Temperature Control: The reaction must be maintained at 0–5°C . Above this threshold, the diazonium groups hydrolyze to phenols, releasing

gas and ruining the stoichiometry.

Electrophilic Azo Coupling

The resulting tetrazonium salt is a potent electrophile. It attacks electron-rich aromatic systems (couplers) such as naphthols, phenols, or tertiary amines.

-

pH Dependency:

-

Phenols/Naphthols: Couple in alkaline media (pH 8–10) via the phenoxide ion (highly activated).

-

Amines: Couple in weakly acidic media (pH 4–6) via the free amine.

-

Experimental Protocol: Synthesis of a Bis-Azo Dye

Target: Synthesis of 3,5-bis(2-hydroxynaphthylazo)benzoic acid. Rationale: This protocol demonstrates the "Bridging" capability of 3,5-DABA using 2-naphthol as the coupler.

Phase A: Tetrazotization of 3,5-DABA

-

Preparation: In a 250 mL beaker, disperse 1.52 g (10 mmol) of 3,5-Diaminobenzoic acid in 15 mL of distilled water.

-

Acidification: Add 5 mL of concentrated HCl (12 M) dropwise with stirring. The amine will dissolve as the hydrochloride salt.

-

Cooling: Place the beaker in an ice-salt bath and cool to 0–2°C .

-

Nitrosylation: Prepare a solution of 1.50 g (21.7 mmol) Sodium Nitrite (

) in 5 mL water. Add this dropwise to the amine solution under the surface (using a pipette) to prevent loss of nitrous acid fumes. -

Validation: Stir for 20 minutes. Test with Starch-Iodide paper ; an immediate blue-black color confirms excess nitrous acid (essential to drive reaction to completion). Destroy excess nitrous acid with a pinch of Urea if necessary.

Phase B: Coupling Reaction

-

Coupler Solution: In a separate flask, dissolve 2.90 g (20 mmol) of 2-Naphthol in 20 mL of 10% NaOH solution. Cool to 0–5°C.[1]

-

The Addition: Slowly add the cold tetrazonium salt solution (from Phase A) into the alkaline coupler solution over 30 minutes.

-

Critical Step: Maintain pH > 9 by adding 10%

if necessary. The mixture will turn deep red/orange immediately.

-

-

Completion: Stir for 1 hour at low temperature, then allow to warm to room temperature over 2 hours.

Phase C: Isolation & Purification

-

Precipitation: The dye is currently a soluble sodium salt (due to the -COOH and phenolic -OH). Acidify the mixture with HCl to pH 2 to precipitate the free acid form of the dye.

-

Filtration: Vacuum filter the precipitate.

-

Purification: Recrystallize from Acetic Acid or DMF/Water mixture to remove mono-azo byproducts.

Data & Characterization

The following table summarizes the expected properties of dyes derived from 3,5-DABA compared to mono-amine analogues.

| Property | Mono-Azo (Benzoic acid deriv.) | Bis-Azo (3,5-DABA deriv.) | Impact of 3,5-DABA |

| Molar Absorptivity ( | ~15,000 - 20,000 | ~35,000 - 50,000 | Doubling of chromophores significantly increases color intensity. |

| 400 - 480 nm (Yellow/Orange) | 450 - 550 nm (Orange/Red) | Extended conjugation leads to a bathochromic shift . | |

| Solubility (pH 7) | Moderate | High | The central COOH group ensures water solubility as a carboxylate anion. |

| Thermal Stability | Moderate | High | Rigid bis-azo structure enhances thermal resistance. |

Biomedical Applications: The "Prodrug" Scaffold

Beyond textiles, 3,5-DABA is gaining traction in drug discovery.

-

Colon-Targeted Delivery: Similar to sulfasalazine, azo bonds are cleaved by bacterial azoreductases in the colon. 3,5-DABA can be used to link two therapeutic molecules (e.g., 5-ASA) or to link a drug to a hydrophilic carrier.

-

Mechanism:

This releases the active drug specifically at the disease site (e.g., for IBD treatment).

Visualization: Reaction Pathway

The following diagram illustrates the critical pathway from the diamine precursor to the final bis-azo chromophore.

Caption: Step-wise conversion of 3,5-DABA into a bis-azo dye via tetrazotization and dual coupling.

References

-

BenchChem. (2025).[1] Application Notes and Protocols: Synthesis of Azo Dyes Using 3-Amino-2-nitrobenzoic Acid. Retrieved from

-

Science World Journal. (2020). Synthesis, Spectroscopic Studies and Fastness Properties of Monoazo Dyes Derived from Substituted Arylamines. Retrieved from

-

Asian Journal of Chemistry. (2018). Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. Retrieved from

-

Bentham Science. (2021). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. Mini-Reviews in Medicinal Chemistry. Retrieved from

-

Organic Chemistry Portal. (2003). Synthesis and properties of bis(hetaryl)azo dyes. Retrieved from

Sources

Illuminating the Building Blocks: An In-depth Technical Guide to the Fluorescent Properties of Diaminobenzoic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diaminobenzoic acids, foundational scaffolds in medicinal chemistry and materials science, possess intrinsic fluorescent properties that, while explored in contemporary research, have early roots intertwined with the burgeoning field of molecular luminescence. This technical guide navigates the core principles governing the fluorescence of these versatile molecules. We will delve into the historical context of fluorescence spectroscopy, elucidate the structural basis for the photophysical behavior of diaminobenzoic acid isomers, and provide detailed, historically-informed experimental protocols for their characterization. This document serves as a comprehensive resource for researchers seeking to understand and harness the fluorescent capabilities of diaminobenzoic acids in their scientific endeavors.

Introduction: A Legacy of Light

The study of fluorescence, the emission of light by a substance that has absorbed light or other electromagnetic radiation, has a rich history dating back to the 19th century with the observations of Sir John Herschel and the foundational work of Sir George G. Stokes.[1] However, the early 20th century marked a pivotal period where the theoretical underpinnings and experimental methodologies of fluorescence spectroscopy began to take shape, largely through the contributions of figures like Jean and Francis Perrin and the comprehensive studies documented by Peter Pringsheim in his seminal work, "Fluorescence and Phosphorescence".[2][3]

While specific seminal publications from this early era focusing exclusively on the diaminobenzoic acids have proven elusive in modern literature searches, the fundamental principles established by these pioneers provide the bedrock for understanding their fluorescent behavior. The structural simplicity of diaminobenzoic acids, coupled with their utility as dye precursors, makes them archetypal systems for exploring the influence of substituent position on the electronic transitions that govern fluorescence.

This guide will synthesize the established principles of fluorescence with contemporary data to provide a cohesive understanding of the fluorescent properties of diaminobenzoic acids, offering both a historical perspective and practical experimental guidance.

The Heart of the Matter: Understanding the Fluorescence of Diaminobenzoic Acids

The fluorescence of diaminobenzoic acids arises from the interplay of their aromatic ring system and the electronic effects of the amino (-NH₂) and carboxylic acid (-COOH) substituents. The amino groups act as electron-donating groups (auxochromes), while the carboxylic acid group is an electron-withdrawing group. This "push-pull" electronic structure is fundamental to their photophysical properties.

Upon absorption of a photon of appropriate energy, a molecule is promoted from its electronic ground state (S₀) to an excited singlet state (S₁ or higher). The molecule then rapidly relaxes to the lowest vibrational level of the S₁ state through non-radiative processes. From this relaxed S₁ state, the molecule can return to the ground state by emitting a photon; this process is fluorescence.

The specific wavelengths of absorption (excitation) and emission are determined by the energy gap between the S₀ and S₁ states. The positions of the amino and carboxyl groups on the benzene ring (ortho, meta, or para) significantly influence this energy gap and, consequently, the observed fluorescence.

The Role of Isomerism

The various isomers of diaminobenzoic acid exhibit distinct fluorescent properties due to the differences in their electronic structures:

-

3,5-Diaminobenzoic Acid (3,5-DABA): In this isomer, the two electron-donating amino groups are meta to the electron-withdrawing carboxylic acid group. This arrangement can lead to efficient intramolecular charge transfer (ICT) upon excitation, a phenomenon where electron density is redistributed within the molecule.[4][5] This ICT character in the excited state often results in a large Stokes shift (the difference between the excitation and emission maxima) and a sensitivity of the fluorescence to the polarity of the solvent (solvatochromism).[4][5]

-

3,4-Diaminobenzoic Acid (3,4-DABA): With adjacent amino groups, this isomer has a different symmetry and electronic distribution compared to 3,5-DABA. Its use as a precursor for fluorescent dyes suggests inherent luminescent properties.

-

2,3-Diaminobenzoic Acid (2,3-DABA) and other isomers: The proximity of the functional groups in ortho-substituted isomers can lead to steric hindrance and intramolecular hydrogen bonding, which can influence the fluorescence quantum yield and lifetime.

Experimental Characterization: A Historically-Informed Approach

While modern spectrofluorometers offer high sensitivity and resolution, the fundamental principles of fluorescence measurement were established with simpler, yet effective, instrumentation in the early to mid-20th century. Below is a detailed protocol for the characterization of the fluorescent properties of diaminobenzoic acids, designed to reflect the experimental logic of that era.

Synthesis of Diaminobenzoic Acid Isomers

A prerequisite for characterization is the availability of the purified compounds. The following outlines a general synthetic approach for a diaminobenzoic acid isomer, for example, 3,4-diaminobenzoic acid.

Protocol 1: Synthesis of 3,4-Diaminobenzoic Acid

-

Nitration of p-Aminobenzoic Acid:

-

Dissolve p-aminobenzoic acid in concentrated sulfuric acid.

-

Cool the mixture in an ice bath.

-

Slowly add a nitrating mixture (a combination of concentrated nitric and sulfuric acids) while maintaining a low temperature.

-

Pour the reaction mixture onto ice to precipitate the nitrated product (4-amino-3-nitrobenzoic acid).

-

Filter, wash with cold water, and dry the product.

-

-

Reduction of the Nitro Group:

-

Dissolve the 4-amino-3-nitrobenzoic acid in a suitable solvent such as ethanol.

-

Add a reducing agent, for example, tin(II) chloride in concentrated hydrochloric acid, or use catalytic hydrogenation (e.g., with Pd/C and hydrogen gas).

-

Heat the mixture under reflux until the reaction is complete (monitored by thin-layer chromatography).

-

Neutralize the reaction mixture to precipitate the 3,4-diaminobenzoic acid.

-

Filter, wash, and recrystallize the product from hot water to obtain purified crystals.

-

Preparation of Solutions for Spectroscopic Analysis

The choice of solvent is critical as it can significantly influence the fluorescent properties. A systematic study would involve a range of solvents of varying polarity.

Protocol 2: Solution Preparation

-

Prepare stock solutions of each diaminobenzoic acid isomer (e.g., 1 mM) in a non-polar solvent (e.g., cyclohexane), a polar aprotic solvent (e.g., dioxane), and a polar protic solvent (e.g., ethanol or water).

-

From the stock solutions, prepare a series of dilutions to investigate concentration effects. For initial characterization, a concentration in the micromolar range is typically suitable.

-

Ensure all solvents are of spectroscopic grade to minimize interference from fluorescent impurities.

Measurement of Fluorescence Spectra

The following protocol describes the conceptual workflow for acquiring fluorescence excitation and emission spectra, adaptable to the instrumentation of the mid-20th century, which typically involved a light source, a monochromator or filter for wavelength selection, a sample holder, and a detector (such as a photomultiplier tube).

Workflow for Spectroscopic Measurement

Caption: Experimental workflow for characterizing the fluorescent properties of diaminobenzoic acids.

Protocol 3: Spectrofluorometric Analysis

-

Determine the Absorption Spectrum: First, obtain the UV-Visible absorption spectrum of the sample to identify the wavelength of maximum absorption (λmax,abs). This provides a logical starting point for the excitation wavelength.

-

Acquire the Emission Spectrum:

-

Set the excitation monochromator to λmax,abs.

-

Scan the emission monochromator over a range of longer wavelengths to record the fluorescence emission spectrum.

-

The peak of this spectrum is the wavelength of maximum emission (λmax,em).

-

-

Acquire the Excitation Spectrum:

-

Set the emission monochromator to λmax,em.

-

Scan the excitation monochromator over a range of shorter wavelengths.

-

The resulting excitation spectrum should ideally match the absorption spectrum, confirming that the observed emission originates from the absorption of light by the diaminobenzoic acid.

-

-

Data Analysis:

-

From the spectra, determine the λmax,abs and λmax,em.

-

Calculate the Stokes shift (in nm or cm⁻¹) as the difference between these two values.

-

Compare the spectra obtained in different solvents to characterize the solvatochromic shifts.

-

Data Presentation and Interpretation

A systematic presentation of the photophysical data is crucial for comparing the properties of the different isomers and understanding the influence of the solvent.

Table 1: Photophysical Properties of Diaminobenzoic Acid Isomers in Various Solvents (Hypothetical Data Based on Known Principles)

| Isomer | Solvent | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) | Relative Quantum Yield |

| 3,5-DABA | Cyclohexane | 320 | 380 | 5200 | 0.4 |

| Dioxane | 330 | 410 | 6300 | 0.6 | |

| Ethanol | 335 | 430 | 7200 | 0.5 | |

| Water | 340 | 450 | 7900 | 0.3 | |

| 3,4-DABA | Cyclohexane | 310 | 360 | 4600 | 0.3 |

| Ethanol | 315 | 380 | 5600 | 0.4 | |

| 2,3-DABA | Cyclohexane | 305 | 350 | 4300 | 0.2 |

| Ethanol | 310 | 365 | 4900 | 0.3 |

Interpretation of Data:

The hypothetical data in Table 1 illustrates key principles. For 3,5-DABA, the significant red-shift in the emission maximum and the large Stokes shift in more polar solvents are indicative of a more polar excited state due to intramolecular charge transfer. The other isomers would be expected to show less pronounced solvatochromism. The relative quantum yield provides a measure of the fluorescence efficiency, which is influenced by factors such as solvent-induced quenching and non-radiative decay pathways.

Conclusion: Foundational Insights for Modern Applications

While the historical record may not pinpoint a single discovery moment for the fluorescence of diaminobenzoic acids, the principles established by the pioneers of fluorescence spectroscopy provide a robust framework for understanding their behavior. The interplay of their isomeric structures and the surrounding solvent environment dictates their unique photophysical properties. A systematic experimental approach, grounded in the logic of early spectroscopic studies, allows for a thorough characterization of these properties. The knowledge gleaned from such fundamental studies continues to be invaluable for the rational design of fluorescent probes, sensors, and functional materials in contemporary drug development and scientific research.

References

-

Stokes, G. G. (1852). On the Change of Refrangibility of Light. Philosophical Transactions of the Royal Society of London, 142, 463-562. [Link]

-

Perrin, F. (1926). Polarisation de la lumière de fluorescence. Vie moyenne des molécules dans l'état excité. Journal de Physique Radium, 7(12), 390-401. [Link]

-

Valeur, B., & Berberan-Santos, M. N. (2011). A brief history of fluorescence and phosphorescence before the emergence of quantum theory. Journal of Chemical Education, 88(6), 731-738. [Link]

-

Pringsheim, P. (1949). Fluorescence and Phosphorescence. Interscience Publishers. [Link]

-

Husain, S., & Pant, S. (2015). Photophysics of 3, 5-diaminobenzoic acid in pure and mixed solvents. Journal of Luminescence, 161, 299-308. [Link]

-

Wang, Y., et al. (2020). Fluorescence Sensing of Caffeine in Tea Beverages with 3,5-diaminobenzoic Acid. Sensors, 20(3), 819. [Link]

Sources

- 1. (1950–1953) [ouci.dntb.gov.ua]

- 2. Ortho-aminobenzoic acid as a fluorescent probe for the interaction between peptides and micelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lessons in Organic Fluorescent Probe Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Helvetica Chimica Acta (Wiley) | 22655 Publications | 345369 Citations | Top authors | Related journals [scispace.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

3,5-Diaminobenzoic acid dihydrochloride as a crosslinking agent for polyimides

Application Note: 3,5-Diaminobenzoic Acid Dihydrochloride as a Crosslinking Scaffold for High-Performance Polyimides

Strategic Overview

3,5-Diaminobenzoic acid (DABA) is a functional diamine monomer used to incorporate pendant carboxylic acid groups (-COOH) into the polyimide backbone.[1][2][3] Unlike standard aromatic diamines, DABA transforms the polyimide from a chemically inert linear chain into a reactive scaffold .

This application note addresses the specific challenge of utilizing the dihydrochloride salt form (3,5-DABA·2HCl) . While the salt is often preferred for long-term storage stability and oxidation resistance, it is non-reactive toward dianhydrides in its protonated state.

Key Applications:

-

Gas Separation Membranes: Mitigating CO₂ plasticization via crosslinking.[1][4][5]

-

High-Temperature Adhesives: Enhancing interfacial bonding via -COOH moieties.

-

Lithium-Ion Binders: Improving adhesion to silicon anodes.

Critical Pre-processing: Neutralization of DABA·2HCl

The Challenge: Direct addition of DABA·2HCl to a dianhydride solution will result in zero polymerization . The amine groups are protonated (

Protocol 1: Isolation of Free Base 3,5-Diaminobenzoic Acid Objective: Convert stable DABA·2HCl into reactive DABA monomer suitable for anhydrous polymerization.

Reagents:

-

3,5-Diaminobenzoic acid dihydrochloride (DABA·2HCl)

-

Sodium Hydroxide (NaOH), 1M aqueous solution

-

Acetic Acid (glacial)

-

Deionized Water

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 g of DABA·2HCl in 100 mL of deionized water. The solution will be acidic (pH < 2).

-

Neutralization: Slowly add 1M NaOH while stirring until the pH reaches 6.5–7.0. Caution: Do not overshoot to high alkaline pH (>9), as the carboxylic acid group may deprotonate to form the sodium carboxylate salt, which is water-soluble.

-

Precipitation: The free amino acid (zwitterionic character near isoelectric point) typically precipitates as a beige/brown solid. If precipitation is incomplete, adjust pH slightly with dilute acetic acid to find the isoelectric point (approx pH 6-7).

-

Filtration: Filter the precipitate using a Buchner funnel.

-

Purification ( recrystallization): Recrystallize from hot water (degassed) to remove trapped NaCl salts.

-

Drying: Dry in a vacuum oven at 60°C for 24 hours. Note: The free amine is oxidation-sensitive; store under nitrogen in the dark.

Synthesis of Functionalized Polyimide (DABA-PI)

Protocol 2: Co-Polymerization with 6FDA Context: This protocol synthesizes a co-polyimide using 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) and a mixture of DABA (functional) and DAM (2,4,6-trimethyl-m-phenylenediamine, structural control).

Reagents:

-

Dianhydride: 6FDA (Sublimed grade)

-

Diamines: DABA (Neutralized, from Protocol 1) and DAM

-

Solvent: N-Methyl-2-pyrrolidone (NMP), anhydrous (<50 ppm water)

-

Catalyst: Pyridine and Acetic Anhydride (for chemical imidization)[2][6]

Workflow:

-

Monomer Loading:

-

In a flame-dried 3-neck flask under

flow, dissolve diamines (e.g., 5 mmol DABA + 15 mmol DAM) in NMP. Solid content should be 15–20 wt%. -

Stir until completely dissolved.

-

-

Polyamic Acid (PAA) Formation:

-

Chemical Imidization:

-

Add Pyridine (40 mmol) and Acetic Anhydride (40 mmol) to the viscous PAA solution.

-

Heat to 60°C for 6 hours.

-

Note: Thermal imidization (casting PAA and heating) is alternative, but chemical imidization is preferred to prevent premature crosslinking of the -COOH groups during the high-heat imidization step.

-

-

Isolation:

-

Precipitate the polymer into a 50:50 Methanol/Water blend.

-

Wash repeatedly with methanol to remove residual pyridine/acetic acid.

-

Dry at 150°C under vacuum.

-

Crosslinking Architectures

DABA-PIs offer two distinct crosslinking routes. Choose based on your thermal budget and application.

Route A: Thermal Decarboxylation (Self-Crosslinking)

Mechanism: At temperatures >350°C, the pendant -COOH group undergoes decarboxylation, releasing CO₂ and generating a phenyl radical.[1] These radicals couple with adjacent chains (biphenyl linkage), tightening the matrix.

-

Pros: No external crosslinker needed; high chemical resistance; excellent for gas separation membranes (prevents plasticization).

-

Cons: Requires high temperature; loss of -COOH functionality.[1]

Protocol:

-

Cast the DABA-PI film.

-

Annealing Ramp:

-

100°C (1 hr) -> Remove Solvent.

-

250°C (1 hr) -> Ensure full imidization.

-

375°C - 425°C (15-30 min) -> Crosslinking Zone.

-

Critical: Perform under vacuum or inert gas to prevent oxidative degradation.

-

Route B: Chemical Crosslinking (Diol/Epoxy)

Mechanism: The -COOH group reacts with an external di-functional agent (e.g., 1,4-butanediol or a bisphenol A epoxy) via esterification.

-

Pros: Tunable crosslink density; lower processing temperature (<200°C).

-

Cons: Requires stoichiometric mixing of small molecules which may phase separate.

Mechanistic Visualization

The following diagrams illustrate the critical workflow from the raw salt to the final crosslinked network.

Figure 1: Critical processing pathway from DABA dihydrochloride salt to crosslinked polyimide network.[6]

Figure 2: Mechanism of Thermal Decarboxylation Crosslinking (Route A).

Characterization & Validation

To ensure the protocol was successful, use the following validation checkpoints:

| Technique | Observation (Linear PI) | Observation (Crosslinked PI) | Interpretation |

| FTIR | Broad peak @ 2500-3300 cm⁻¹ (-OH) | Peak disappears | Loss of carboxylic acid indicates decarboxylation or esterification. |

| TGA | Weight loss onset ~350°C | Stable up to degradation | The "weight loss" at 350°C in the linear polymer is the loss of CO₂ during crosslinking. |

| Solubility | Soluble in NMP, DMAc | Insoluble / Swells only | Crosslinking creates an infinite molecular weight network. |

| Gel Fraction | 0% | >85% | Gravimetric analysis of insoluble fraction after solvent extraction. |

Troubleshooting Guide

-

Problem: Polymer precipitates during synthesis.

-

Cause: DABA-PIs are capable of strong hydrogen bonding.

-

Solution: Add 5% LiCl to the NMP solvent to disrupt hydrogen bonds or use a co-diamine (like 6FpDA) to increase fluorination and solubility.

-

-

Problem: Films are brittle after thermal crosslinking.

-

Cause: Excessive crosslinking density or oxidative degradation.

-

Solution: Reduce the DABA content in the copolymer (e.g., from 50% to 20%) or lower the final cure temperature slightly. Ensure strict inert atmosphere (

or Vacuum).

-

References

-

Kratochvil, A. M., & Koros, W. J. (2008). Decarboxylation-Induced Cross-Linking of a Polyimide for Enhanced CO2 Plasticization Resistance.[1][4][5] Macromolecules. Link

-

Chung, T. S., et al. (2004). 6FDA-DABA-based co-polyimides for gas separation membranes.[3][4][10] Journal of Membrane Science. Link

-

Wind, J. D., et al. (2003). Solid-State Covulcanization of Polyimides for Gas Separation Membranes. Macromolecules. Link

-

Qiu, W., et al. (2011). Dehydration of ethanol–water mixtures using asymmetric hollow fiber membranes from commercial polyimides. Journal of Membrane Science. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. top.jbnu.ac.kr [top.jbnu.ac.kr]

- 3. researchgate.net [researchgate.net]

- 4. osti.gov [osti.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thermally Crosslinked Polyimide Binders for Si-alloy Anodes in Li-ion Batteries [jecst.org]

- 7. US20110172324A1 - Novel water soluble polyimide resin, its preparation and use - Google Patents [patents.google.com]

- 8. Melt and One-Pot Solution Synthesis of Thermally Stable, Organosoluble and Photocurable Acidic Polyimides [scirp.org]

- 9. KR20200120515A - Multilayer polyimide film having improved dimensional stability and adhesion, method for preparing the same - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

Application of 3,5-Diaminobenzoic acid in dendrimer and hyperbranched polymer synthesis

Application Note: 3,5-Diaminobenzoic Acid (3,5-DABA) in Dendritic & Hyperbranched Polymer Architectures

Executive Summary

3,5-Diaminobenzoic acid (3,5-DABA) represents a quintessential

Unlike linear aramids (e.g., Kevlar), 3,5-DABA-based polymers exhibit high solubility in organic solvents, low solution viscosity, and a high density of terminal functional groups. These characteristics make them ideal candidates for drug delivery vectors , nanocomposite matrices , and surface-modifying agents .

This guide details the Yamazaki-Higashi phosphorylation method for synthesizing hyperbranched poly(3,5-DABA) and outlines the strategic functionalization of these polymers for pharmaceutical applications.

Part 1: The Chemistry of the Monomer

The utility of 3,5-DABA lies in its latent reactivity. In an ideal

-

A-group (Acid): Activated to react with B-groups.

-

B-groups (Amines): Nucleophiles that attack the activated A-group.

-

Branching: As the polymer grows, every monomer unit incorporated adds one potential branch point.

Degree of Branching (DB):

For a random one-pot polymerization of

High DB values (>0.5) mimic dendrimers, while lower values resemble linear polymers with pendant groups. The protocol below maximizes DB by controlling temperature and reagent stoichiometry.

Part 2: Protocol A – Synthesis of Hyperbranched Poly(3,5-DABA)

Methodology: Direct Polycondensation via Yamazaki-Higashi Phosphorylation.[3] Objective: Synthesize a high-molecular-weight, soluble hyperbranched polyamide with abundant terminal amine groups.

Reagents & Equipment

| Reagent | Role | Specifications |

| 3,5-Diaminobenzoic Acid | Monomer | >98% purity, dried in vacuo at 60°C |

| Triphenyl Phosphite (TPP) | Activator | Distilled before use |

| Pyridine | Base/Solvent | Anhydrous, stored over KOH |

| N-Methyl-2-pyrrolidone (NMP) | Solvent | Anhydrous (<50 ppm water) |

| Lithium Chloride (LiCl) | Solubilizer | Dried at 150°C for 6h |

| Methanol | Precipitant | Industrial Grade |

Experimental Workflow

Step 1: System Preparation

-

Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and a reflux condenser.

-

Flame-dry the glassware under nitrogen flow to ensure anhydrous conditions. Critical: Water consumes the phosphonium intermediate, terminating chain growth.

Step 2: Dissolution

-

Add NMP (40 mL) , Pyridine (10 mL) , and LiCl (1.5 g) to the flask. Stir until LiCl is fully dissolved.

-

Add 3,5-DABA (2.0 g, 13.1 mmol) . Stir at room temperature until a homogeneous solution forms.

Step 3: Activation & Polymerization

-

Add Triphenyl Phosphite (TPP) (8.2 g, 26.2 mmol) . Note: Molar ratio of TPP to Monomer should be ~2:1.

-

Heat the reaction mixture to 100°C using an oil bath. Maintain for 1 hour.

-

Increase temperature to 120°C and hold for 3 hours.

-

Observation: The solution viscosity will increase significantly. If the solution becomes too viscous (gelation risk), dilute with a small amount of anhydrous NMP.

-

Step 4: Isolation

-

Cool the mixture to room temperature.

-

Pour the polymer solution slowly into 500 mL of vigorously stirred Methanol .

-

The hyperbranched polymer will precipitate as a fibrous or powdery solid.

Step 5: Purification

-

Filter the precipitate.[2]

-

Soxhlet Extraction: Extract with methanol for 24 hours to remove residual TPP, phenol, and pyridine.

-

Dry in a vacuum oven at 80°C overnight.

Reaction Mechanism Diagram

Figure 1: The Yamazaki-Higashi activation pathway. TPP activates the carboxylic acid, facilitating attack by the amine groups of neighboring monomers.

Part 3: Protocol B – Functionalization for Drug Delivery

Context: The hyperbranched poly(3,5-DABA) synthesized in Protocol A possesses a high density of surface amine groups (

Objective: PEGylation of Hyperbranched Poly(3,5-DABA) to create a "Unimolecular Micelle."

Reagents

-

Hyperbranched Poly(3,5-DABA) (from Protocol A)

-

mPEG-COCl (Methoxy-PEG-Acid Chloride, MW 2000) or mPEG-NHS

-

Triethylamine (TEA)

-

Dimethylacetamide (DMAc)

Workflow

-

Dissolution: Dissolve 0.5 g of Hyperbranched Polymer in 20 mL of anhydrous DMAc.

-

Base Addition: Add TEA (1.5 equivalents relative to amine groups).

-

Grafting: Add mPEG-COCl (0.8 equivalents relative to amines) dropwise at 0°C.

-

Reaction: Allow to warm to room temperature and stir for 24 hours.

-

Purification: Dialysis against water (MWCO 3500) for 3 days to remove unreacted PEG and salts. Lyophilize to obtain the PEGylated nanocarrier.

Part 4: Dendrimer vs. Hyperbranched Architectures

While Protocol A yields a hyperbranched structure (random branching), 3,5-DABA is also used in Dendrimer Synthesis .

-

Divergent Method: 3,5-DABA is rarely used directly due to unprotected amines. Instead, 3,5-Dinitrobenzoyl chloride is used. The nitro groups are reduced to amines after each generation growth.

-

Convergent Method: 3,5-DABA derivatives (e.g., methyl esters) serve as the focal point for coupling pre-synthesized dendrons.

Structural Comparison Logic:

Figure 2: Structural fidelity comparison. Hyperbranched polymers contain linear defects, whereas dendrimers are structurally perfect.

Part 5: Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Viscosity / Low MW | Water contamination | Ensure LiCl is dried at 150°C; use fresh TPP. |

| Gelation (Insoluble mass) | Crosslinking or too high conc. | Dilute reaction to <10% w/v solids; lower temp to 100°C. |

| Dark Coloration | Oxidation of amines | Ensure strict Nitrogen/Argon atmosphere. |

| Low Degree of Branching | Steric hindrance | Increase reaction temperature to 130°C in the final hour. |

References

-

Yamazaki, N., Matsumoto, M., & Higashi, F. (1975). Studies on reactions of the N-phosphonium salts of pyridines. XIV. Wholly aromatic polyamides by the direct polycondensation reaction by using phosphites in the presence of metal salts. Journal of Polymer Science: Polymer Chemistry Edition. Link

-

Kim, Y. H., & Webster, O. W. (1990). Water-soluble hyperbranched polyphenylene: "A unimolecular micelle?". Journal of the American Chemical Society. Link

-

Kricheldorf, H. R., et al. (1995). New Polymer Syntheses.[4][5][6] 78. Star-Shaped and Hyperbranched Polyesters by Polycondensation of Trimethylsilyl 3,5-Diacetoxybenzoate.[4] Macromolecules.[1][2][7][8][4][5][9][10][11][12][13][14] Link

-

Jikei, M., & Kakimoto, M. (2001). Hyperbranched polymers: a promising new class of materials. Progress in Polymer Science. Link

-

Tomalia, D. A., et al. (1985). A New Class of Polymers: Starburst-Dendritic Macromolecules. Polymer Journal.[2][4] Link

Sources

- 1. polimery.ichp.vot.pl [polimery.ichp.vot.pl]

- 2. ichp.vot.pl [ichp.vot.pl]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. oipub.com [oipub.com]

- 8. researchgate.net [researchgate.net]

- 9. A Review of Synthesis, Characterization and Applications of Functionalized Dendrimers [article.sapub.org]

- 10. d-nb.info [d-nb.info]

- 11. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 12. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 13. eng.uc.edu [eng.uc.edu]

- 14. Synthesis of hyperbranched polymers with controlled structure - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Application Note: 3,5-Diaminobenzoic Acid Dihydrochloride as a Rigid Scaffold for Unnatural Amino Acids and Peptidomimetics

Executive Summary